molecular formula C12H13BrN10O4 B11097447 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(methoxymethyl)-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(methoxymethyl)-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11097447
M. Wt: 441.20 g/mol
InChI Key: WFSPVKRLQSBHHS-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(methoxymethyl)-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, pyrazole, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

    Introduction of the pyrazole ring: This may involve the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Formation of the triazole ring: This can be done via azide-alkyne cycloaddition reactions, often catalyzed by copper (CuAAC).

    Final assembly: The various fragments are then coupled together using carbodiimide coupling agents or other suitable reagents.

Industrial Production Methods

Industrial production methods would likely focus on optimizing the yield and purity of the compound while minimizing the number of steps and the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methoxymethyl groups.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial or anticancer properties.

Industry

Industrial applications might involve its use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their stability and biological activity.

    Pyrazole derivatives: Often used in pharmaceuticals and agrochemicals.

    Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Uniqueness

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(methoxymethyl)-1H-1,2,3-triazole-5-carbohydrazide lies in its combination of multiple functional groups, which may confer a unique set of chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C12H13BrN10O4

Molecular Weight

441.20 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(4-bromo-1-methylpyrazole-3-carbonyl)-5-(methoxymethyl)triazole-4-carbohydrazide

InChI

InChI=1S/C12H13BrN10O4/c1-22-3-5(13)7(18-22)11(24)16-17-12(25)8-6(4-26-2)15-21-23(8)10-9(14)19-27-20-10/h3H,4H2,1-2H3,(H2,14,19)(H,16,24)(H,17,25)

InChI Key

WFSPVKRLQSBHHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(N=NN2C3=NON=C3N)COC)Br

Origin of Product

United States

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